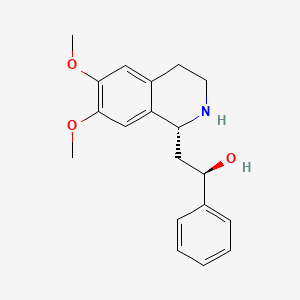
(1R*,2'R*)-1-(2'-hydroxy-2'-phenylethyl)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R*,2'R*)-1-(2'-hydroxy-2'-phenylethyl)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline is a useful research compound. Its molecular formula is C19H23NO3 and its molecular weight is 313.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1R,2'R)-1-(2'-hydroxy-2'-phenylethyl)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline** is a member of the tetrahydroisoquinoline (THIQ) family, which has garnered significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₉H₂₃NO₃
- Molecular Weight : 331.39 g/mol
- SMILES Notation : OC@@HCC@@HC(C=C3OC)=C2C=C3OC
This compound features a complex structure that allows for various interactions with biological systems, making it a candidate for further pharmacological exploration.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Neuroprotective Effects
Research indicates that THIQ derivatives exhibit neuroprotective properties. For instance, studies have shown that certain THIQs can mitigate oxidative stress in neuronal cells, potentially offering protection against neurodegenerative diseases such as Parkinson's disease. The neurotoxic effects of related compounds like tetrahydropapaveroline (THP) highlight the importance of structural modifications in enhancing protective effects while reducing toxicity .
2. Anticancer Properties
Tetrahydroisoquinoline derivatives have demonstrated anticancer activity through various mechanisms:
- Induction of Apoptosis : Some analogs induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways.
- Inhibition of Tumor Growth : Compounds similar to the one have been shown to inhibit cell proliferation in drug-resistant leukemia models by modulating P-glycoprotein activity .
The efficacy of these compounds can vary significantly based on their structural characteristics and the specific cancer type being targeted.
3. Antimicrobial Activity
Tetrahydroisoquinolines have been reported to possess antimicrobial properties against various pathogens. This includes effectiveness against bacterial strains and fungi, suggesting potential applications in treating infections .
The mechanisms underlying the biological activities of (1R*,2'R*)-1-(2'-hydroxy-2'-phenylethyl)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline are multifaceted:
- Oxidative Stress Modulation : The compound may influence redox states within cells, contributing to neuroprotection and cytotoxicity in cancer contexts.
- Receptor Interactions : It is posited that this compound interacts with sigma receptors and other neurotransmitter systems, which could mediate its neuroprotective effects .
Case Studies and Research Findings
Several studies have investigated the biological activities of THIQ compounds:
| Study Reference | Findings |
|---|---|
| Kim et al., 2006 | Demonstrated that THP reduces intracellular dopamine levels via oxidative stress mechanisms. |
| Okada et al., 1998 | Showed that THP inhibits dopamine uptake similarly to known neurotoxins. |
| Foppoli et al., 2005 | Found that THP affects mitochondrial function in human melanoma cells. |
These findings underscore the need for careful evaluation of the therapeutic potential versus toxicity when considering THIQ derivatives for clinical applications.
属性
IUPAC Name |
(1R)-2-[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-22-18-10-14-8-9-20-16(15(14)11-19(18)23-2)12-17(21)13-6-4-3-5-7-13/h3-7,10-11,16-17,20-21H,8-9,12H2,1-2H3/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFTZQSGANFCHN-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC(C3=CC=CC=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@H](NCCC2=C1)C[C@H](C3=CC=CC=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














